

2-Methylbenzo[d]thiazole-7-carbaldehyde IUPAC name and synonyms

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Compound of Interest

2-Methylbenzo[d]thiazole-7carbaldehyde

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Technical Guide: 2-Methylbenzo[d]thiazole-7-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of **2-Methylbenzo[d]thiazole-7-carbaldehyde**, including its IUPAC name, synonyms, and a discussion of its physicochemical properties and synthesis. Due to the limited availability of specific experimental data for this particular isomer in scientific literature and databases, this guide combines established principles of chemical nomenclature and reaction mechanisms with data from closely related analogues to provide a comprehensive resource.

Nomenclature

The systematic and preferred IUPAC name for the compound is 2-methyl-1,3-benzothiazole-7-carbaldehyde.

Synonyms: A comprehensive search of chemical databases and literature reveals a notable absence of common synonyms for 2-methyl-1,3-benzothiazole-7-carbaldehyde. This suggests that the compound is not widely commercialized or extensively studied, unlike its other isomers such as 2-methyl-1,3-benzothiazole-5-carbaldehyde.



Physicochemical Properties

Specific experimental data for 2-methyl-1,3-benzothiazole-7-carbaldehyde, such as melting point, boiling point, and spectral data (NMR, IR, MS), are not readily available in published literature. However, we can infer some of its properties based on the known data of the related isomer, 2-methyl-1,3-benzothiazole-5-carbaldehyde.

Property	Value (for 2-methyl-1,3- benzothiazole-5- carbaldehyde)	Reference
Molecular Formula	C ₉ H ₇ NOS	[1]
Molecular Weight	177.22 g/mol	[1]
CAS Number	20061-46-5	[1][2]

It is anticipated that 2-methyl-1,3-benzothiazole-7-carbaldehyde would exhibit similar molecular weight and formula, with expected differences in its spectroscopic data and physical properties due to the different substitution pattern on the benzene ring.

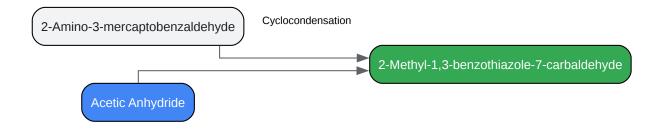
Synthesis and Experimental Protocols

While a specific, validated experimental protocol for the synthesis of 2-methyl-1,3-benzothiazole-7-carbaldehyde is not documented in the searched literature, a plausible synthetic route can be proposed based on established methods for the synthesis of substituted benzothiazoles. A common and effective method for forming the benzothiazole core is the condensation of a 2-aminothiophenol derivative with an aldehyde or its equivalent.

Proposed Synthetic Pathway:

A potential route to synthesize 2-methyl-1,3-benzothiazole-7-carbaldehyde would involve the reaction of 2-amino-3-mercaptobenzaldehyde with acetic anhydride. This pathway is based on the general principle of constructing the thiazole ring from a suitably substituted aminothiophenol.





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A proposed synthetic route to **2-Methylbenzo[d]thiazole-7-carbaldehyde**.

General Experimental Protocol (Hypothetical):

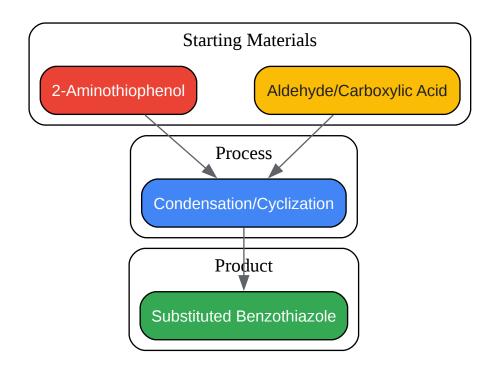
- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-3-mercaptobenzaldehyde in a suitable solvent such as ethanol or glacial acetic acid.
- Reagent Addition: To this solution, add a molar excess of acetic anhydride.
- Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. The
 progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent can be removed under reduced pressure. The residue can then be neutralized with a mild base, such as a saturated solution of sodium bicarbonate.
- Purification: The crude product can be extracted with an organic solvent like ethyl acetate.
 The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product can be purified by column chromatography on silica gel.

Note: This proposed protocol is based on general procedures for benzothiazole synthesis and would require optimization and validation for the specific synthesis of the 7-carbaldehyde isomer.

Logical Relationships in Synthesis



The synthesis of substituted benzothiazoles is a cornerstone of heterocyclic chemistry, with various methodologies developed to access a wide range of derivatives. The choice of starting materials is crucial in determining the final substitution pattern of the product.



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General logic for the synthesis of substituted benzothiazoles.

This diagram illustrates that the core structure of the substituted benzothiazole is formed through the condensation and subsequent cyclization of a 2-aminothiophenol derivative with a carbonyl compound (like an aldehyde or carboxylic acid). The specific substituents on the final benzothiazole product are determined by the substituents present on the initial reactants. For the target molecule, 2-methyl-1,3-benzothiazole-7-carbaldehyde, this necessitates a 2-aminothiophenol bearing a formyl group at the position that will become the 7-position of the benzothiazole, and a reagent that provides the 2-methyl group.

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